molecular formula C12H11N B1584917 2,3-Dihydro-1h-benzo[de]isoquinoline CAS No. 22817-26-1

2,3-Dihydro-1h-benzo[de]isoquinoline

Cat. No.: B1584917
CAS No.: 22817-26-1
M. Wt: 169.22 g/mol
InChI Key: NBWCGDRKSOXZNI-UHFFFAOYSA-N
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Description

2,3-Dihydro-1h-benzo[de]isoquinoline is an organic compound with the molecular formula C12H11N It is a bicyclic structure consisting of a benzene ring fused to an isoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dihydro-1h-benzo[de]isoquinoline can be synthesized through several methods. One common approach involves the reduction of 1H-benzo[de]isoquinoline using hydrogenation techniques. The reaction typically employs a palladium catalyst under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale hydrogenation reactors. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1h-benzo[de]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitrating agents, halogenating agents.

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its partially hydrogenated structure, which imparts specific reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .

Properties

IUPAC Name

2,3-dihydro-1H-benzo[de]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11/h1-6,13H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWCGDRKSOXZNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC3=C2C(=CC=C3)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276862
Record name 2,3-dihydro-1h-benzo[de]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22817-26-1
Record name 2,3-dihydro-1h-benzo[de]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,3-dihydro-1H-benzo[de]isoquinoline derivatives interesting for material science applications?

A: These compounds, particularly 1,8-naphthalimide derivatives, exhibit strong fluorescence, making them suitable for various applications. For instance, they have been incorporated into copolymers with methyl methacrylate, yielding materials with intense color and fluorescence resistant to solvent effects [].

Q2: How does the structure of this compound derivatives influence their fluorescence properties?

A: The presence of specific substituents significantly impacts their fluorescence behavior. For example, incorporating a tetramethylpiperidine (TMP) stabilizer fragment enhances their photostability, making them valuable as fluorescent whitening agents (FWAs) [].

Q3: Are there examples of this compound derivatives being used as sensors?

A: Yes, a novel 1,8-naphthalimide derivative, BUDIN, has been developed as a ratiometric fluorescent and colorimetric sensor for Cu2+ detection at nanomolar levels. The sensor exhibits a noticeable color change from yellow to blue upon binding with Cu2+, enabling both visual and fluorescence-based detection [].

Q4: How effective are these sensors in real-world applications?

A: BUDIN has demonstrated its effectiveness in detecting Cu2+ in food samples. Smartphone digital imaging studies further validated its practical application as an on-site detection tool for Cu2+, achieving a detection limit of 17.8 μM without requiring sophisticated equipment [].

Q5: Can this compound derivatives be used to detect other analytes besides metal ions?

A: Yes, a polymer-based sensor utilizing 2-allyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-sulfonyl azide (AISA) has been developed for the specific detection of hydrogen sulfide (H2S) []. This sensor exhibits a turn-on fluorescence response in the presence of H2S, enabling its visualization within living cells.

Q6: What makes this H2S sensor stand out?

A: The PSAISA sensor demonstrates high selectivity for H2S over other biologically relevant species, including HSO3−, SO42−, S2O32−, and cysteine. This selectivity is crucial for accurate H2S detection in complex biological environments [].

Q7: Have this compound derivatives been explored in the context of solar cell technology?

A: Yes, research has investigated the use of a this compound derivative, specifically 2-(2-ethylhexyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6,7-dicarboxylic acid (BQ), as a semiconducting surfactant in hybrid solar cells [].

Q8: What are the benefits of using BQ as a surfactant in solar cells?

A: Incorporating BQ as a surfactant in hybrid bulk heterojunction solar cells based on poly[2-methoxy-5-(3′,7′-dimethyloctyloxyl)-1,4-phenylene vinylene] and zinc oxide has been shown to enhance device performance [].

Q9: How does BQ improve the performance of these solar cells?

A: Devices incorporating BQ exhibit significantly lower activation energy compared to those without or with an insulating surfactant, leading to improved charge transport and increased short-circuit current. Impedance spectroscopy further confirms that BQ reduces injection resistance, contributing to the overall performance enhancement [].

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